

# 1-(Oxazol-2-yl)ethanone: A Versatile Building Block in Modern Organic Synthesis

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## Compound of Interest

Compound Name: 1-(Oxazol-2-yl)ethanone

Cat. No.: B1319422

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Abstract

**1-(Oxazol-2-yl)ethanone**, also known as 2-acetyloxazole, is a heterocyclic ketone that has emerged as a pivotal building block in organic synthesis. Its unique structural motif, featuring a reactive acetyl group attached to an aromatic oxazole ring, provides a versatile platform for the construction of a wide array of more complex molecules. The oxazole core is a privileged scaffold found in numerous natural products and pharmacologically active compounds, imparting a range of biological activities including anti-inflammatory, antibacterial, and antifungal properties.[1] This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and diverse applications of **1-(oxazol-2-yl)ethanone** in medicinal chemistry, heterocycle synthesis, and catalysis, complete with detailed experimental protocols and data presented for practical laboratory use.

## Physicochemical and Spectroscopic Data

The physical and chemical properties of **1-(oxazol-2-yl)ethanone** are crucial for its handling, reaction setup, and purification. A summary of its key properties is presented in Table 1. Direct experimental spectroscopic data for this compound is not extensively available in public domains; therefore, Table 2 provides predicted and comparative data based on structurally similar compounds to aid in characterization.[2]

Table 1: Physicochemical Properties of **1-(Oxazol-2-yl)ethanone**

Property	Value	Reference
CAS Number	77311-07-0	LookChem
Molecular Formula	C <sub>5</sub> H <sub>5</sub> NO <sub>2</sub>	LookChem
Molecular Weight	111.1 g/mol	LookChem
Boiling Point	177.4 °C at 760 mmHg	LookChem
Density	1.145 g/cm <sup>3</sup>	LookChem
Flash Point	61.1 °C	LookChem
pKa (Predicted)	-2.40 ± 0.10	LookChem
Storage	Under inert gas (Nitrogen or Argon) at 2-8°C	LookChem

Table 2: Predicted and Comparative Spectroscopic Data

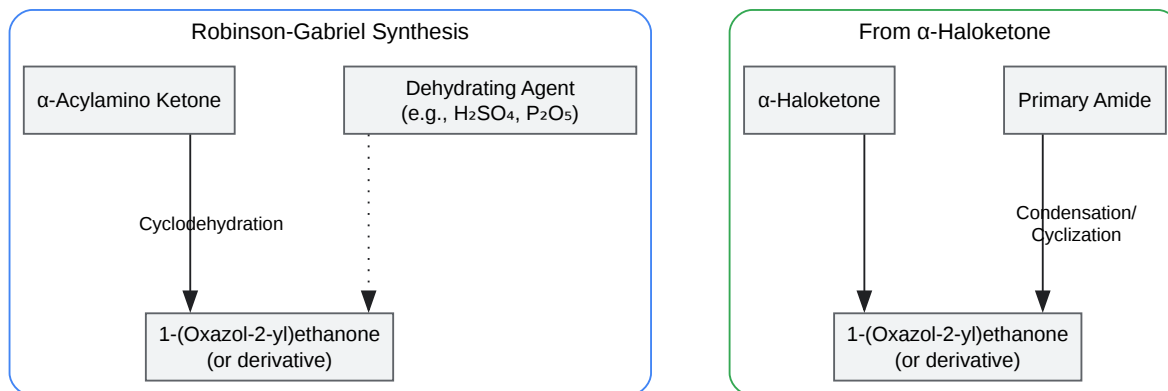
Analysis	Predicted/Comparative Data
<sup>1</sup> H NMR (400 MHz, CDCl <sub>3</sub> )	δ (ppm): 8.0-8.2 (s, 1H, oxazole C5-H), 7.3-7.5 (s, 1H, oxazole C4-H), 2.6-2.8 (s, 3H, acetyl CH <sub>3</sub> )
<sup>13</sup> C NMR (100 MHz, CDCl <sub>3</sub> )	δ (ppm): 188-192 (C=O), 160-164 (oxazole C2), 142-145 (oxazole C5), 128-132 (oxazole C4), 25-28 (acetyl CH <sub>3</sub> )
IR (KBr, cm <sup>-1</sup> )	~3100 (C-H aromatic), ~1700 (C=O stretch), ~1580 (C=N stretch), ~1100 (C-O-C stretch)

## Synthesis of 1-(Oxazol-2-yl)ethanone

While a specific, high-yield protocol for the direct synthesis of **1-(oxazol-2-yl)ethanone** is not prominently featured in the literature, its synthesis can be achieved through established methods for forming the oxazole ring. One of the most common and versatile methods is the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of an α-acylamino ketone.

Another practical approach involves the reaction of an  $\alpha$ -haloketone with a primary amide. These general strategies allow for the construction of various substituted oxazoles and can be adapted for the synthesis of the target compound.[1]

General Synthesis of 2-Substituted Oxazoles



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General Synthetic Pathways to 2-Acetyloxazole.

## Applications as a Building Block in Organic Synthesis

The dual functionality of **1-(oxazol-2-yl)ethanone**—the electrophilic acetyl group and the stable aromatic oxazole core—makes it a valuable precursor in various synthetic endeavors.

## Synthesis of Heterocyclic Compounds

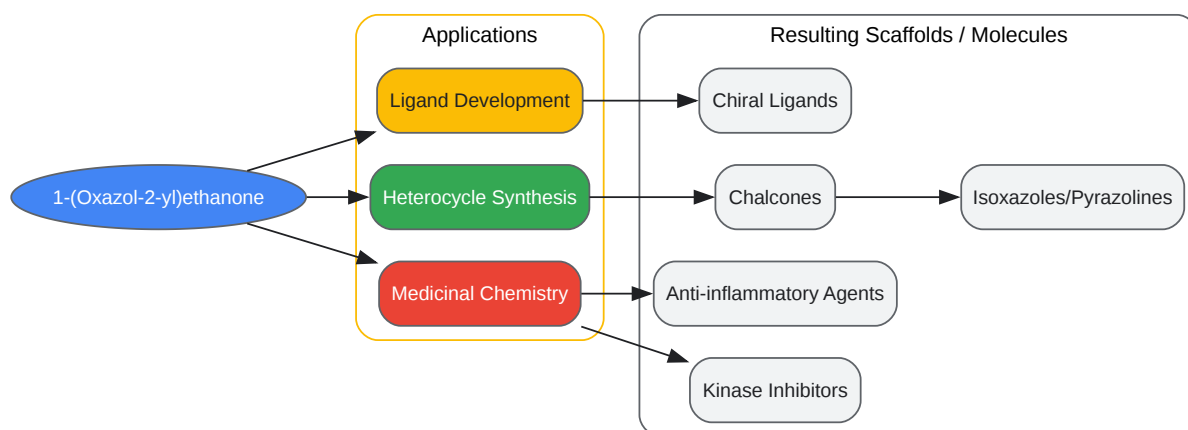
The acetyl group of **1-(oxazol-2-yl)ethanone** is a versatile handle for constructing larger, more complex heterocyclic systems. It can readily undergo condensation reactions with various nucleophiles to form chalcones, which are key intermediates for pyrazolines, isoxazoles, and other pharmacologically relevant scaffolds.[3] For example, reaction with aromatic aldehydes yields benzimidazole chalcones, which can be further cyclized to produce diverse heterocyclic derivatives.[3]

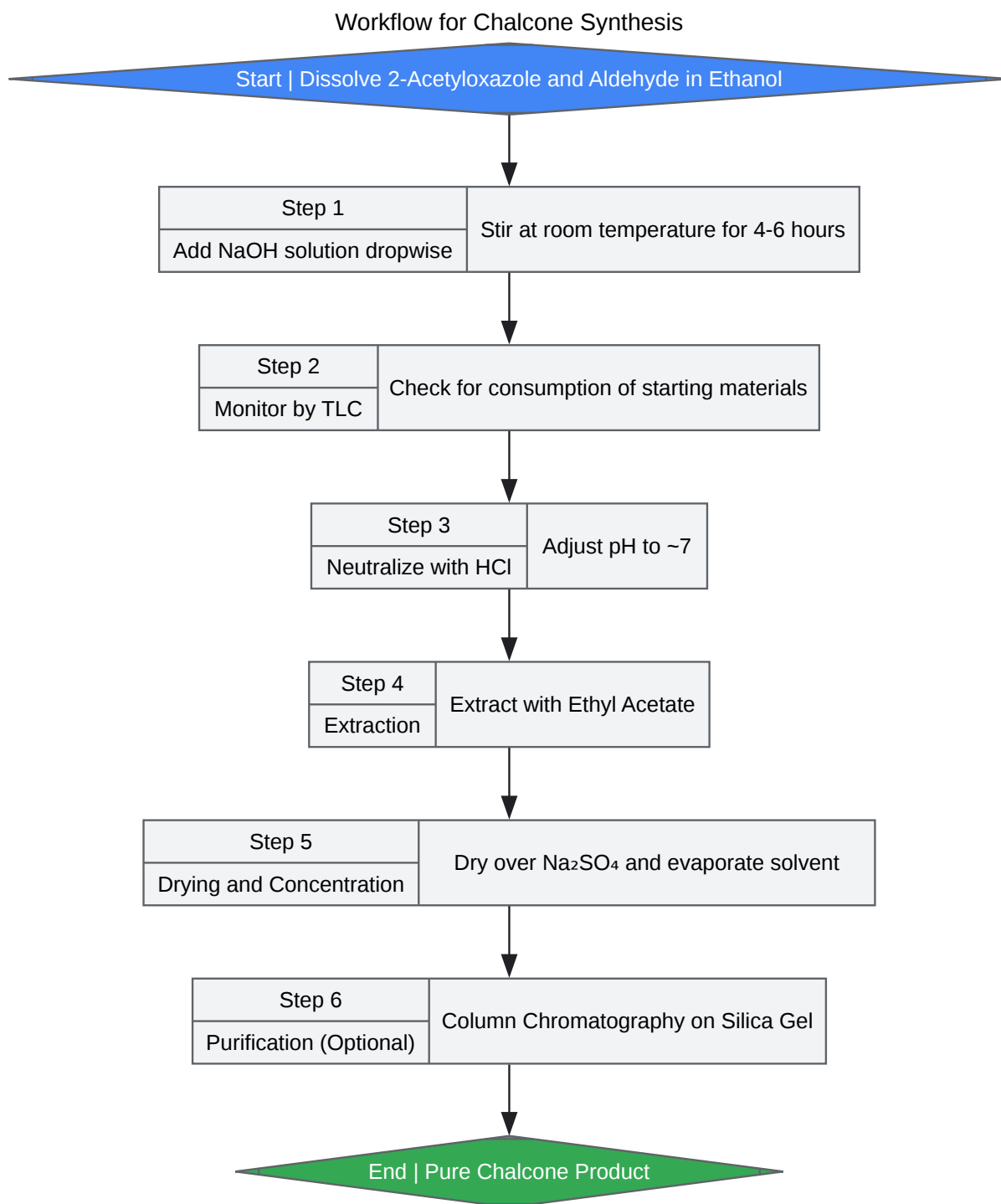
## Ligands in Asymmetric Catalysis

The oxazole motif is a key component in a class of "privileged" ligands used in asymmetric catalysis.<sup>[4]</sup> While oxazoline-based ligands like PHOX are more common, the nitrogen atom of the oxazole ring can effectively coordinate with various transition metals.<sup>[4]</sup><sup>[5]</sup> **1-(Oxazol-2-yl)ethanone** can serve as a starting material for more elaborate bidentate or tridentate ligands, where the acetyl group is modified to introduce another coordinating atom, enabling the formation of chiral catalysts for a range of enantioselective transformations.

## Medicinal Chemistry and Drug Development

The oxazole ring is a bioisostere for ester and amide functionalities and is present in many biologically active molecules.<sup>[1]</sup><sup>[6]</sup> Derivatives of **1-(oxazol-2-yl)ethanone** have shown potential as regulators of steroid receptor coactivators, which are important targets for diseases like cancer and metabolic disorders. Its structural analogs, such as 2-acetylimidazoles and 2-acetylthiazoles, are key building blocks for kinase inhibitors, including those targeting the p38 MAP kinase pathway, which is implicated in inflammatory diseases.<sup>[7]</sup> The versatility of the 2-acetyloxazole scaffold allows for systematic modifications to explore structure-activity relationships (SAR) in drug discovery programs.





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